molecular formula C22H19N3O B235152 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Cat. No. B235152
M. Wt: 341.4 g/mol
InChI Key: VWRQUCJWXCWJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, also known as BMN-673, is a PARP (poly ADP-ribose polymerase) inhibitor that has been studied for its potential in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations.

Mechanism Of Action

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a potent PARP inhibitor that selectively targets PARP1 and PARP2 enzymes. PARP1 and PARP2 are involved in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations, are unable to repair these breaks, leading to cell death.

Biochemical And Physiological Effects

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to be effective in inhibiting PARP activity in cancer cells. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has demonstrated potent anti-tumor activity in a variety of cancer types, including breast, ovarian, and prostate cancer. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One advantage of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its potency and selectivity for PARP1 and PARP2 enzymes. This allows for effective inhibition of PARP activity in cancer cells. However, one limitation of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide research. One area of interest is the development of combination therapies that include N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide and other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of biomarkers that can predict response to PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide. In addition, further studies are needed to determine the optimal dosing schedule and potential side effects of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide in clinical settings.

Synthesis Methods

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 2-chloro-4-(1H-benzimidazol-2-yl)-5-methylphenylamine, followed by reduction and acylation. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been studied extensively for its potential in cancer treatment. PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations. These inhibitors work by blocking the PARP enzyme, which is involved in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.

properties

Product Name

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide

InChI

InChI=1S/C22H19N3O/c1-14-6-5-7-17(12-14)22(26)25-18-11-10-16(13-15(18)2)21-23-19-8-3-4-9-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

VWRQUCJWXCWJGK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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